1-(5-Fluoro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(5-Fluoro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a fluorinated hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxybenzaldehyde and cyclopentanone.
Condensation Reaction: The aldehyde group of 5-fluoro-2-hydroxybenzaldehyde undergoes a condensation reaction with cyclopentanone in the presence of a base catalyst to form an intermediate.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(5-Fluoro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
- 1-(5-Fluoro-2-methoxyphenyl)cyclopentane-1-carboxylic acid
- 1-(5-Chloro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid
- 1-(5-Bromo-2-hydroxyphenyl)cyclopentane-1-carboxylic acid
Comparison: 1-(5-Fluoro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom, which can enhance its chemical stability and biological activity compared to its chloro or bromo analogs. The hydroxyl group also contributes to its potential for forming hydrogen bonds, making it a versatile compound in various applications.
Properties
Molecular Formula |
C12H13FO3 |
---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
1-(5-fluoro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO3/c13-8-3-4-10(14)9(7-8)12(11(15)16)5-1-2-6-12/h3-4,7,14H,1-2,5-6H2,(H,15,16) |
InChI Key |
CCSOGPRVECWYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=C(C=CC(=C2)F)O)C(=O)O |
Origin of Product |
United States |
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